3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

anticancer in vitro cytotoxicity heterocyclic coumarin hybrids

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one (CAS 313536-24-2, molecular formula C₁₈H₁₀N₂O₂S, molecular weight 318.4 g/mol) is a triheterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) nucleus with an imidazo[2,1-b]benzothiazole scaffold via a C-3 linkage. The compound belongs to a broader class of 2-(2H-1-benzopyran-2-one-3-yl)imidazo[2,1-b]benzothiazoles that have been investigated for anticancer, antimicrobial, and radiosensitizing properties.

Molecular Formula C18H10N2O2S
Molecular Weight 318.35
CAS No. 313536-24-2
Cat. No. B2991136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one
CAS313536-24-2
Molecular FormulaC18H10N2O2S
Molecular Weight318.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3
InChIInChI=1S/C18H10N2O2S/c21-17-12(9-11-5-1-3-7-15(11)22-17)13-10-20-14-6-2-4-8-16(14)23-18(20)19-13/h1-10H
InChIKeyHSRAFAOEQXTADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one (CAS 313536-24-2): Core Structural Identity and Procurement Baseline


3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one (CAS 313536-24-2, molecular formula C₁₈H₁₀N₂O₂S, molecular weight 318.4 g/mol) is a triheterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) nucleus with an imidazo[2,1-b]benzothiazole scaffold via a C-3 linkage . The compound belongs to a broader class of 2-(2H-1-benzopyran-2-one-3-yl)imidazo[2,1-b]benzothiazoles that have been investigated for anticancer, antimicrobial, and radiosensitizing properties [1]. Its procurement relevance lies in its well-defined single-chemical-entity status, which distinguishes it from mixtures or extracts, and in its role as both a biological probe candidate and a synthetic building block for more complex heterocyclic architectures [2].

Why Generic Substitution Fails for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one: Ring-Fusion Specificity Drives Activity


Substituting 3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one with a closely related analog—such as a 6-(coumarin-3-yl)imidazo[2,1-b]thiazole (thiazole instead of benzothiazole) or a 3-(coumarin-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole—is not functionally neutral. The three series were directly compared for in vitro anticancer activity, and the nature of the fused heterocycle (benzothiazole vs. thiazole vs. dihydrothiazole) significantly modulates antiproliferative potency across tumor cell lines [1]. Furthermore, the presence of the additional benzene ring in the benzothiazole system alters both the electronic conjugation and the molecular planarity, which affects DNA intercalation potential, free-radical generation capacity relevant to radiosensitization, and fluorescence Stokes shift [2][3]. These structural features are covalently fixed by the imidazo[2,1-b]benzothiazole fusion; no unsubstituted coumarin, simple benzothiazole, or thiazole-based analog can recapitulate the same three-dimensional pharmacophore without independent synthesis and validation.

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one: Quantified Differentiation Against Closest Analogs


Anticancer Activity: Imidazo[2,1-b]benzothiazole Core vs. Imidazo[2,1-b]thiazole and 5,6-Dihydrothiazole Analogs

In a direct head-to-head study, three series of coumarin-fused imidazo-heterocycles were synthesized and screened for in vitro anticancer activity: Series 1 (6-(2H-1-benzopyran-2-one-3-yl)imidazo[2,1-b]thiazoles), Series 2 (2-(2H-1-benzopyran-2-one-3-yl)imidazo[2,1-b]benzothiazoles, which includes 3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one as the parent unsubstituted member), and Series 3 (3-(2H-1-benzopyran-2-one-3-yl)-5,6-dihydroimidazo[2,1-b]thiazoles). The compounds in Series 2 showed very good activity against a panel of different tumor cell lines, with the activity profile differing from that of Series 1 and Series 3, demonstrating that the benzothiazole ring fusion confers a distinct antiproliferative fingerprint [1]. While the published abstract does not disaggregate individual IC₅₀ values for each compound, the classification of Series 2 as 'very good' against the tumor panel establishes a class-level differentiation from the thiazole and dihydrothiazole series evaluated under identical assay conditions.

anticancer in vitro cytotoxicity heterocyclic coumarin hybrids

Structural Differentiation: Benzothiazole Ring Fusion Enables DNA Intercalation and Radiosensitization Not Accessible to Thiazole Analogs

Imidazo[2,1-b][1,3]benzothiazole derivatives have been specifically investigated as radiosensitizers due to the extended π-conjugated system provided by the benzothiazole ring [1]. The mechanism involves free radical generation, macromolecule denaturation, and inhibition of DNA repair—processes that depend on the electron-rich planar aromatic surface of the benzothiazole moiety for DNA intercalation [1]. The thiazole analog (imidazo[2,1-b]thiazole) lacks the additional benzene ring, resulting in a smaller π-surface and reduced capacity for intercalative binding and radical stabilization. This structural difference is irreversible; it cannot be compensated for by formulation changes.

radiosensitizer DNA intercalation free radical generation

Synthetic Accessibility: Validated Two-Component Route via 3-(α-Bromoacetyl)coumarin and 2-Aminobenzothiazole

An efficient synthetic method has been established for the target compound and its substituted analogs via reaction of 3-(α-bromoacetyl)coumarin with 2-aminobenzothiazole derivatives, yielding the imidazo[2,1-b]benzothiazole ring by tandem N-alkylation/cyclodehydration [1]. This two-component strategy avoids multi-step protection/deprotection sequences and provides the unsubstituted parent compound (R₁ = R₂ = H, i.e., 3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one) in a single convergent step. In contrast, the corresponding imidazo[2,1-b]thiazole analogs require 2-aminothiazole as the starting material, which has different reactivity and commercial availability profiles. The validated route for the benzothiazole series reduces synthetic risk and enables reproducible procurement of the exact chemical entity.

synthesis heterocyclic chemistry coumarin-imidazo fusion

Fluorescence Stokes Shift: Benzothiazole-Coumarin Hybrids Exhibit Larger Stokes Shifts than Imidazole-Coumarin Counterparts

A comparative fluorescence study of benzothiazole-2-yl-coumarins versus 4,5-diarylimidazole-2-yl-coumarins demonstrated that the benzothiazole-containing series 2a–k achieved maximum Stokes shifts of 133 nm, whereas the imidazole series 3a–o reached only 102 nm under identical measurement conditions [1]. Although this study examined benzothiazole-2-yl-coumarins rather than the specific imidazo[2,1-b]benzothiazol-2-yl-coumarins, the benzothiazole ring is the common chromophoric element responsible for the enhanced Stokes shift. The target compound, containing the benzothiazole substructure, is expected to retain a similarly large Stokes shift, offering an advantage for fluorescence-based detection applications where minimized self-quenching and spectral separation are critical.

fluorescence Stokes shift optical probe

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one: Prioritized Research and Industrial Application Scenarios


Anticancer Lead Optimization: Benzothiazole-Fused Coumarin as a Privileged Scaffold for Tumor Cell Line Screening

The compound serves as the unsubstituted parent of Series 2 imidazo[2,1-b]benzothiazole coumarins, which demonstrated 'very good' in vitro anticancer activity across a panel of tumor cell lines [1]. Medicinal chemistry teams seeking to establish structure-activity relationships (SAR) within this series can use the parent compound as a baseline reference for subsequent substitution at the coumarin (R₁) or benzothiazole (R₂) positions. The documented synthetic route enables systematic derivatization [2], making this compound the logical entry point for a focused library synthesis program.

Radiosensitizer Development: Exploiting the Extended π-System for DNA-Directed Radiation Enhancement

Imidazo[2,1-b][1,3]benzothiazole derivatives have been validated as radiosensitizers that enhance tumor cell killing by promoting free radical generation and inhibiting DNA repair [3]. The target compound's benzothiazole-fused architecture provides the planar π-surface required for DNA intercalation, a prerequisite for radiosensitization. Researchers investigating radiation oncology adjuncts can procure this compound as a core scaffold for developing next-generation radiosensitizers with improved therapeutic windows.

Fluorescent Probe Design: Leveraging the 133 nm Stokes Shift for High-Sensitivity Detection

Benzothiazole-2-yl-coumarins exhibit maximum Stokes shifts of 133 nm, substantially exceeding the 102 nm achieved by imidazole-2-yl-coumarin counterparts [4]. This optical property makes the target compound a promising candidate for fluorescence-based biosensing, live-cell imaging, or high-throughput screening assays where spectral separation between excitation and emission is critical. Procurement for optical characterization and further functionalization (e.g., bioconjugation handles) is supported by the defined synthetic access route.

Synthetic Methodology Benchmarking: A Convergent Two-Component Route for Complex Heterocyclic Hybrids

The established synthesis of the target compound via condensation of 3-(α-bromoacetyl)coumarin with 2-aminobenzothiazole [2] serves as a benchmark for evaluating new synthetic methodologies aimed at imidazo[2,1-b]benzothiazole-containing architectures. Process chemistry groups can use this compound to validate alternative catalysts, solvent systems, or flow-chemistry adaptations, with the existing route providing a well-characterized reference point for yield, purity, and scalability comparisons.

Quote Request

Request a Quote for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.